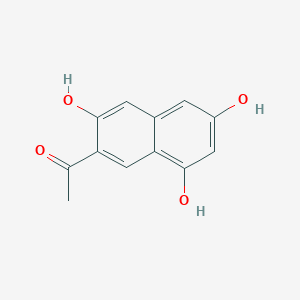
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is an organic compound characterized by the presence of three hydroxyl groups attached to a naphthalene ring and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,6,8-trihydroxynaphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,6,8-trihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes.
Comparación Con Compuestos Similares
- 1-(3-Hydroxynaphthalen-2-yl)ethanone
- 1-(3,6-Dihydroxynaphthalen-2-yl)ethanone
- 1-(3,6,8-Trihydroxynaphthalen-2-yl)methanone
Uniqueness: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the naphthalene ring enhances its potential for diverse applications.
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
1-(3,6,8-trihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O4/c1-6(13)9-5-10-7(3-11(9)15)2-8(14)4-12(10)16/h2-5,14-16H,1H3 |
Clave InChI |
MMQQMZPMKDZDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C(C=C2C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)



![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
